(R)-(-)-1-Benzyl-3-aminopyrrolidine
Overview
Description
®-(-)-1-Benzyl-3-aminopyrrolidine is a chiral amine that has garnered significant interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the 1-position and an amino group at the 3-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can have profound effects on the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-Benzyl-3-aminopyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Benzylation: The 1-position of the pyrrolidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The 3-position is then aminated using a suitable amine source, such as ammonia or an amine derivative, under conditions that promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1-Benzyl-3-aminopyrrolidine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired ®-configuration.
Continuous Flow Chemistry: To enhance the efficiency and scalability of the synthesis process.
Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-Benzyl-3-aminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Imines: From oxidation of the amino group.
Secondary/Tertiary Amines: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
®-(-)-1-Benzyl-3-aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(-)-1-Benzyl-3-aminopyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate neurotransmitter pathways, affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-Benzyl-3-aminopyrrolidine: The enantiomer of ®-(-)-1-Benzyl-3-aminopyrrolidine, with different spatial arrangement and potentially different biological activity.
1-Benzyl-3-aminopyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness
®-(-)-1-Benzyl-3-aminopyrrolidine is unique due to its specific ®-configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or racemic mixture. This specificity can lead to differences in pharmacological effects and therapeutic potential.
Properties
IUPAC Name |
(3R)-1-benzylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364011 | |
Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114715-39-8 | |
Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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